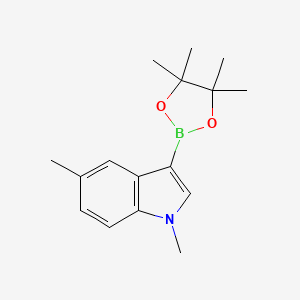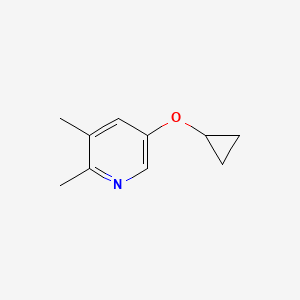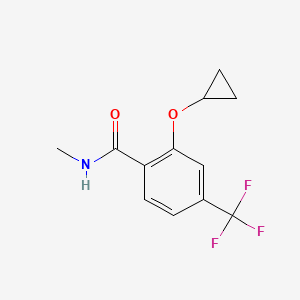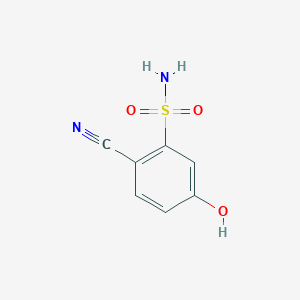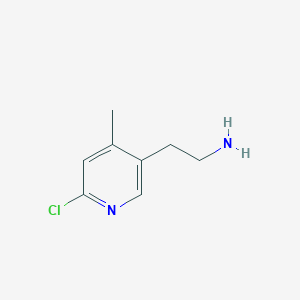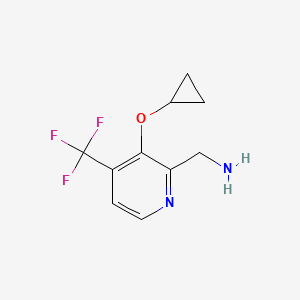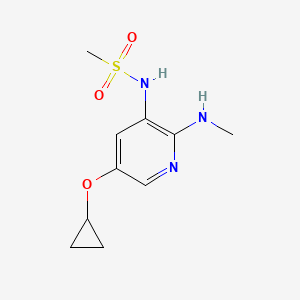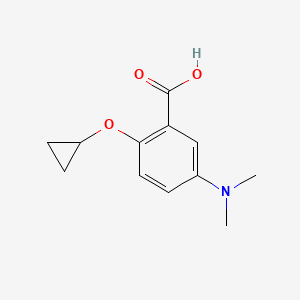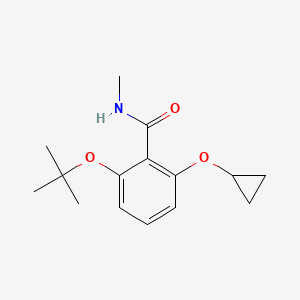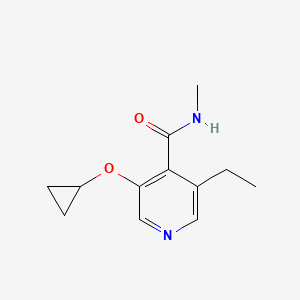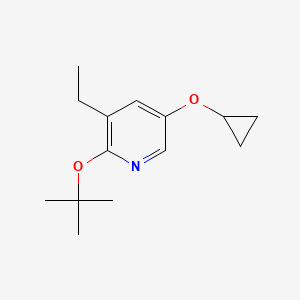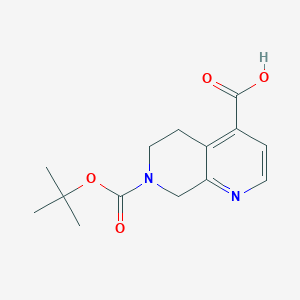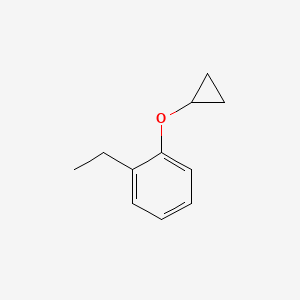
1-Cyclopropoxy-2-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-2-ethylbenzene is an organic compound with the molecular formula C₁₁H₁₄O It is a derivative of ethylbenzene, where a cyclopropoxy group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopropoxy-2-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of ethylbenzene with cyclopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the cyclopropoxy group on the benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized to maximize yield and minimize costs, often using continuous flow reactors and advanced catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropoxy-2-ethylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Cyclopropyl ethylbenzene
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-2-ethylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclopropoxy-2-ethylbenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Cyclopropylbenzene: Similar structure but lacks the ethyl group.
Ethylbenzene: Lacks the cyclopropoxy group.
Cyclopropoxybenzene: Lacks the ethyl group.
Uniqueness: 1-Cyclopropoxy-2-ethylbenzene is unique due to the presence of both the cyclopropoxy and ethyl groups on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs .
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1-cyclopropyloxy-2-ethylbenzene |
InChI |
InChI=1S/C11H14O/c1-2-9-5-3-4-6-11(9)12-10-7-8-10/h3-6,10H,2,7-8H2,1H3 |
InChI-Schlüssel |
ZTZQQUZYAXSVGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


